molecular formula C10H7Cl5N2O2S B14123680 Ethyl 3-(perchlorophenyl)thioureidocarboxylate

Ethyl 3-(perchlorophenyl)thioureidocarboxylate

Cat. No.: B14123680
M. Wt: 396.5 g/mol
InChI Key: LHBURNOQYSKDJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(perchlorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with a substituted thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(perchlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(perchlorophenyl)thioureidocarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(perchlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7Cl5N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl N-[(2,3,4,5,6-pentachlorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C10H7Cl5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20)

InChI Key

LHBURNOQYSKDJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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